molecular formula C15H17FN4 B1444272 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine CAS No. 1316222-31-7

5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine

Cat. No. B1444272
CAS RN: 1316222-31-7
M. Wt: 272.32 g/mol
InChI Key: JALRRXSSLBCOBQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, also known as 4-Fluoro-piperidine-3-yl-pyrimidine-2-amine, is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of approximately 150°C. This compound is of interest due to its potential for use in various applications, including drug synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Key Intermediates

  • 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine is a key intermediate in the synthesis of potent deoxycytidine kinase inhibitors. A practical synthesis of a closely related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was developed, demonstrating its role in medicinal chemistry (Zhang et al., 2009).

Biotransformation and Metabolic Studies

  • The compound has been involved in biotransformation studies. In particular, derivatives of the compound were studied for their metabolic fate, revealing insights into their biotransformation and possible therapeutic applications (Lindgren et al., 2013).

Potential as a Therapeutic Agent

  • Certain derivatives of 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine have shown promise as therapeutic agents. For instance, specific derivatives have been identified as potent and selective agonists at 5-HT1A receptors, indicating potential antidepressant properties (Vacher et al., 1999).

Anticancer and Antibacterial Activities

  • Novel derivatives of the compound have been synthesized and shown to have significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).
  • Additionally, some derivatives have displayed antibacterial activity, broadening the scope of its potential therapeutic applications (Merugu et al., 2010).

Radiosensitizing Effects

  • Phenylpyrimidine derivatives of 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine have been studied for their radiosensitizing effects on human lung cancer cells, highlighting a novel application in improving the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).

properties

IUPAC Name

5-(4-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c16-12-5-3-10(4-6-12)13-9-19-15(17)20-14(13)11-2-1-7-18-8-11/h3-6,9,11,18H,1-2,7-8H2,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALRRXSSLBCOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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